molecular formula C16H14ClF6N5O2 B15200945 N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide

N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B15200945
M. Wt: 457.76 g/mol
InChI Key: YFJZYQBBVRMFBW-JTQLQIEISA-N
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Description

N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, a trifluoromethyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Benzenecarboximidamide Moiety: This step involves the reaction of a benzenecarboxylic acid derivative with an amine to form the carboximidamide group.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzenecarboximidamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the normal function of cells or organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide stands out due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of a pyrazole ring, trifluoromethyl groups, and benzenecarboximidamide moiety provides unique properties not found in simpler compounds like allylamine.

Properties

Molecular Formula

C16H14ClF6N5O2

Molecular Weight

457.76 g/mol

IUPAC Name

[(Z)-[amino-[4-(trifluoromethyl)phenyl]methylidene]amino] (2S)-2-amino-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoate

InChI

InChI=1S/C16H14ClF6N5O2/c1-28-12(17)9(11(26-28)16(21,22)23)6-10(24)14(29)30-27-13(25)7-2-4-8(5-3-7)15(18,19)20/h2-5,10H,6,24H2,1H3,(H2,25,27)/t10-/m0/s1

InChI Key

YFJZYQBBVRMFBW-JTQLQIEISA-N

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)C[C@@H](C(=O)O/N=C(/C2=CC=C(C=C2)C(F)(F)F)\N)N)Cl

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CC(C(=O)ON=C(C2=CC=C(C=C2)C(F)(F)F)N)N)Cl

Origin of Product

United States

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